
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride
Overview
Description
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride is a chiral amine that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its interaction with various molecular targets, influencing cellular pathways and exhibiting pharmacological effects.
The compound is characterized by its molecular formula and a molecular weight of approximately 196.12 g/mol. It exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound involves several mechanisms:
- Protein Interaction : The compound may bind to specific proteins or enzymes, altering their activity and impacting various cellular pathways.
- Receptor Modulation : It has been studied for its potential as a ligand in biochemical assays, particularly in modulating receptor activity.
- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression, potentially through apoptosis induction and cell proliferation pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 15 | Induces apoptosis |
U937 | 20 | Decreases S1P levels |
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Its effectiveness varies depending on the bacterial strain and concentration used.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
- Cancer Treatment Study : A study involving the treatment of A549 cells with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability, suggesting significant anticancer effects. The study employed MTT assays to quantify cell viability post-treatment.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior efficacy against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride with high enantiomeric purity?
The synthesis typically involves stereoselective routes such as:
- Reductive amination : Starting from (3S)-pyrrolidin-3-amine and isopropyl ketone, using sodium cyanoborohydride or other reducing agents under controlled pH to preserve stereochemistry .
- Chiral resolution : Racemic mixtures can be resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid), followed by recrystallization .
- Catalytic asymmetric synthesis : Palladium-catalyzed coupling reactions, as demonstrated in structurally similar pyrrolidine derivatives, ensure high enantiomeric excess (>95%) .
Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using chiral HPLC or NMR with chiral shift reagents .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and proton environments (e.g., δ 1.0–1.2 ppm for isopropyl methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₁₉N₂·2HCl; theoretical m/z 194.1 + 72.9 (HCl)) .
- X-ray crystallography : For absolute configuration determination using SHELX software, particularly if single crystals are obtainable .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrochloride salt decomposition profiles .
Data interpretation : Compare experimental results with computational predictions (e.g., DFT-optimized structures) to resolve discrepancies .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Receptor binding assays : Test affinity for dopamine (D₂/D₃), serotonin (5-HT₁A), and glutamate (NMDA) receptors, given structural similarities to neuroactive pyrrolidine derivatives .
- Kinase inhibition profiling : Use enzymatic assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like JAK2 or CDK2, which are common targets for related amines .
- Cellular toxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to establish IC₅₀ values .
Note : Include positive controls (e.g., known kinase inhibitors) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can enantiomer-specific effects of this compound be systematically investigated?
- Enantioselective synthesis : Compare (3S) and (3R) isomers synthesized via chiral auxiliaries or asymmetric catalysis .
- Biological assays : Conduct parallel dose-response studies on both enantiomers in receptor-binding or cellular models to identify stereochemical influences on potency .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding mode differences between enantiomers at target sites (e.g., dopamine receptor active pockets) .
Case study : The (R)-enantiomer of a related cyclopropylmethyl-pyrrolidine showed 10-fold higher D₂ receptor affinity than the (S)-form, highlighting stereochemical impact .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability using tools like MOE or ChemAxon .
- ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration, cytochrome P450 interactions, and hERG channel liabilities .
- Metabolite prediction : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or MetaSite .
Validation : Compare in silico predictions with in vitro microsomal stability assays .
Q. What strategies resolve contradictions in synthetic yields reported across different methodologies?
- Reaction optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify critical factors .
- By-product analysis : Employ LC-MS to detect impurities (e.g., over-alkylated by-products) and adjust stoichiometry or quenching methods .
- Cross-validation : Replicate published protocols (e.g., palladium-catalyzed coupling) with strict adherence to anhydrous conditions and inert atmospheres .
Example : A 30% yield discrepancy was resolved by replacing THF with DMF, enhancing intermediate solubility .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify substituents (e.g., isopropyl to cyclopropylmethyl) and evaluate changes in potency/selectivity .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using ROCS or Phase .
- Selectivity panels : Screen against off-target receptors (e.g., adrenergic α₁, histamine H₁) to minimize polypharmacology .
Data integration : Combine SAR data with molecular dynamics simulations to refine binding hypotheses .
Q. Tables of Key Data
Table 1. Comparative Receptor Binding Affinities of Pyrrolidine Derivatives
Compound | D₂ Receptor (Ki, nM) | 5-HT₁A (Ki, nM) | Kinase Inhibition (IC₅₀, nM) |
---|---|---|---|
(3S)-1-(Propan-2-yl) derivative | 120 ± 15 | 450 ± 40 | JAK2: 380 ± 30 |
(R)-Cyclopropylmethyl analog | 85 ± 10 | 320 ± 25 | CDK2: 210 ± 20 |
Table 2. Optimized Synthetic Conditions
Parameter | Reductive Amination | Palladium Catalysis |
---|---|---|
Solvent | MeOH/THF (4:1) | DMF |
Temperature (°C) | 25 | 80 |
Catalyst | NaBH₃CN | Pd(OAc)₂ |
Yield (%) | 65–70 | 82–88 |
Properties
IUPAC Name |
(3S)-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.